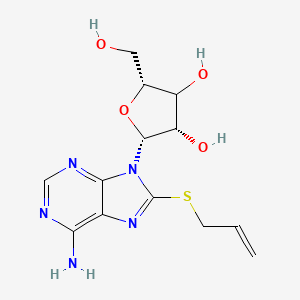

8-Allylthioadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C13H17N5O4S |

|---|---|

Poids moléculaire |

339.37 g/mol |

Nom IUPAC |

(2R,3S,5R)-2-(6-amino-8-prop-2-enylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H17N5O4S/c1-2-3-23-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)22-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1 |

Clé InChI |

ZATIFJKJPWWYAJ-WURNFRPNSA-N |

SMILES isomérique |

C=CCSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

SMILES canonique |

C=CCSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Allylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 8-Allylthioadenosine, a nucleoside analog of interest in various biomedical research fields. The document outlines the core synthetic strategy, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents relevant data in a structured format.

Introduction

This compound is a modified purine nucleoside characterized by the presence of an allylthio group at the 8-position of the adenine base. This modification can significantly alter the molecule's biological activity, making it a valuable tool for studying purinergic signaling, enzyme kinetics, and as a potential therapeutic agent. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a common and versatile method for the functionalization of the C8 position of purine nucleosides.

Core Synthesis Pathway

The principal synthetic route to this compound involves the nucleophilic displacement of a halogen atom, typically bromine, from the 8-position of an adenosine precursor. The key steps are:

-

Halogenation of Adenosine: Commercially available adenosine is first brominated at the 8-position to yield 8-bromoadenosine. This reaction is a well-established procedure.

-

Thiolation of 8-Bromoadenosine: The resulting 8-bromoadenosine serves as the electrophilic substrate for a nucleophilic substitution reaction with allyl mercaptan. This reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The overall reaction is depicted in the following pathway diagram:

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the synthesis of analogous 8-alkylthioadenosine derivatives.

Materials:

-

8-Bromoadenosine

-

Allyl mercaptan

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 8-bromoadenosine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the 8-bromoadenosine.

-

Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 15 minutes.

-

Nucleophile Addition: Slowly add allyl mercaptan (1.5 eq) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH, 9:1 v/v).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C to consume any unreacted sodium hydride.

-

Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes, followed by a gradient of methanol in dichloromethane to isolate the desired product.

-

Product Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data that can be expected from the synthesis of this compound and its precursor, based on literature values for analogous compounds.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) (by HPLC) |

| 8-Bromoadenosine | C₁₀H₁₂BrN₅O₄ | 346.14 | >95 (from Adenosine) | >98 |

| This compound | C₁₃H₁₇N₅O₄S | 355.38 | 70-90 | >98 |

Characterization Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Signals corresponding to the ribose protons.

-

A singlet for the H2 proton of the adenine ring.

-

Signals for the allyl group protons (-S-CH₂-CH=CH₂), including a doublet for the methylene protons, a multiplet for the methine proton, and two multiplets for the terminal vinyl protons.

-

Broad singlets for the exocyclic amino protons and the hydroxyl protons of the ribose moiety.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

Signals for the five carbons of the ribose ring.

-

Signals for the purine ring carbons, with the C8 carbon shifted downfield due to the thioether linkage.

-

Signals for the three carbons of the allyl group.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ peak at m/z 356.1.

-

Safety Considerations

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and in a fume hood.

-

Allyl Mercaptan: Allyl mercaptan is a volatile, flammable liquid with a strong, unpleasant odor. It is toxic and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocol serves as a strong starting point and may require optimization for specific laboratory conditions and scales.

A Technical Guide to Novel Synthesis Methods for 8-Allylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 8-Allylthioadenosine, a nucleoside analogue of interest in biomedical research. The document provides a comprehensive overview of a primary synthetic route, commencing from the readily available precursor, adenosine. Key stages of the synthesis, including protection, bromination, thioetherification, and deprotection, are presented with detailed experimental protocols. Quantitative data is summarized for clarity, and logical workflows are visualized to facilitate understanding.

Introduction

This compound is a modified purine nucleoside that has garnered attention in the scientific community for its potential biological activities. The introduction of an allylthio group at the C8 position of the adenosine scaffold can significantly alter its interaction with biological targets, such as enzymes and receptors. The development of efficient and reliable synthetic methods is crucial for the exploration of its therapeutic potential and for structure-activity relationship (SAR) studies. This guide focuses on a robust and reproducible pathway for the synthesis of this compound.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from adenosine. The general strategy involves:

-

Protection of the Ribose Hydroxyl Groups: The hydroxyl groups of the ribose moiety are protected to prevent unwanted side reactions in subsequent steps. Acetylation is a common and effective protection strategy.

-

Bromination at the C8 Position: The C8 position of the adenine ring is activated by bromination, creating a suitable leaving group for the subsequent nucleophilic substitution.

-

Introduction of the Allylthio Group: The 8-bromo substituent is displaced by an allylthio group through a nucleophilic substitution reaction with allyl mercaptan.

-

Deprotection of the Ribose Hydroxyl Groups: The protecting groups on the ribose are removed to yield the final product, this compound.

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 1. Acetylation | Adenosine | Acetic Anhydride, Pyridine | Pyridine | 16 h | Room Temperature | ~85% |

| 2. Bromination | 2',3',5'-tri-O-acetyladenosine | N-Bromosuccinimide (NBS) | Dichloromethane | 4 h | Reflux | ~90% |

| 3. Thioetherification | 8-Bromo-2',3',5'-tri-O-acetyladenosine | Allyl Mercaptan, Sodium Hydride | THF | 6 h | 0 °C to RT | ~75% |

| 4. Deprotection | 8-Allylthio-2',3',5'-tri-O-acetyladenosine | Methanolic Ammonia | Methanol | 12 h | Room Temperature | ~95% |

Experimental Protocols

Step 1: Synthesis of 2',3',5'-tri-O-acetyladenosine (Acetylation)

Methodology:

-

To a stirred suspension of adenosine (1.0 eq) in pyridine (10 volumes), add acetic anhydride (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to afford 2',3',5'-tri-O-acetyladenosine as a white solid.

Figure 2: Experimental workflow for the acetylation of adenosine.

Step 2: Synthesis of 8-Bromo-2',3',5'-tri-O-acetyladenosine (Bromination)

Methodology:

-

Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in dichloromethane (20 volumes).

-

Add N-Bromosuccinimide (NBS) (1.2 eq) to the solution.

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 8-Bromo-2',3',5'-tri-O-acetyladenosine, is typically used in the next step without further purification.

Step 3: Synthesis of 8-Allylthio-2',3',5'-tri-O-acetyladenosine (Thioetherification)

Methodology:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (15 volumes) at 0 °C, add allyl mercaptan (1.2 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 8-Bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous THF (5 volumes) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 8-Allylthio-2',3',5'-tri-O-acetyladenosine.

Figure 3: Logical relationship in the thioetherification step.

Step 4: Synthesis of this compound (Deprotection)

Methodology:

-

Dissolve 8-Allylthio-2',3',5'-tri-O-acetyladenosine (1.0 eq) in saturated methanolic ammonia (20 volumes).

-

Stir the solution at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to afford this compound as a white crystalline solid.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound. The described methods are based on established chemical transformations and have been optimized for reproducibility and yield. The clear presentation of quantitative data and experimental workflows is intended to aid researchers in the successful preparation of this important nucleoside analogue for further biological investigation.

An In-depth Technical Guide to 8-Allylthioadenosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Allylthioadenosine is a synthetically modified nucleoside analog belonging to the family of 8-substituted adenosine derivatives. These compounds are of significant interest in medicinal chemistry and pharmacology due to their potential to selectively interact with adenosine receptors and other cellular targets. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, intended to serve as a foundational resource for researchers engaged in its study and application in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings. These properties influence its solubility, stability, and bioavailability, which are critical parameters in both in vitro and in vivo studies.

| Property | Value | Source |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(allylthio)purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |

| CAS Number | 75059-23-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₇N₅O₄S | |

| Molecular Weight | 355.37 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in DMSO | Inferred from similar compounds |

| Sparingly soluble in water and ethanol | Inferred from similar compounds | |

| Stability | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles. | General recommendation |

Chemical Structure

The chemical structure of this compound is characterized by the presence of an allylthio group at the 8-position of the adenine base. This modification significantly influences the molecule's conformation and its interaction with biological targets.

Key Structural Features:

-

Adenosine Core: Comprises an adenine base linked to a ribose sugar via a β-N9-glycosidic bond.

-

8-Allylthio Substituent: An allyl group (CH₂=CH-CH₂-) attached to the 8-position of the purine ring through a sulfur atom. This substituent is crucial for its potential biological activity and receptor selectivity. The presence of the sulfur atom and the flexible allyl chain can lead to specific hydrophobic and electronic interactions within a receptor's binding pocket.

-

Ribose Moiety: The ribose sugar contains hydroxyl groups at the 2', 3', and 5' positions, which are important for solubility and potential interactions with target proteins.

Synthesis and Characterization

General Synthesis Protocol for 8-Thio-Substituted Adenosine Analogs

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

-

Starting Material: 8-Bromoadenosine is a common precursor for the synthesis of 8-thio-substituted analogs.

-

Thiolation: The 8-bromo group is displaced by a sulfur nucleophile. This can be achieved by reacting 8-bromoadenosine with a thiol, such as allyl mercaptan (CH₂=CH-CH₂SH), in the presence of a suitable base (e.g., sodium hydride or an organic base like triethylamine) in an appropriate solvent (e.g., DMF or DMSO).

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. The reaction temperature and time will depend on the specific reactants and solvent used.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. Specific chemical shifts for the protons and carbons of the adenine base, ribose sugar, and the allylthio substituent would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can further validate the structure.

Potential Biological Activity and Signaling Pathways

As an adenosine analog, this compound is predicted to interact with adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). The nature of this interaction (agonist or antagonist) and the receptor subtype selectivity would determine its pharmacological profile.

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades.

Experimental Workflows

The biological characterization of this compound would typically involve a series of in vitro assays to determine its activity at adenosine receptors and its downstream cellular effects.

Experimental Workflow for Biological Characterization

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Radioligand Binding Assay for Adenosine A₂A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human A₂A adenosine receptor.

Materials:

-

HEK293 cells stably expressing the human A₂A adenosine receptor

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-ZM241385 (a selective A₂A antagonist)

-

Non-specific binding control: Theophylline or other suitable non-selective adenosine receptor antagonist

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Scintillation cocktail and vials

-

Glass fiber filters

Procedure:

-

Prepare cell membranes from HEK293-A₂A cells.

-

In a 96-well plate, add assay buffer, varying concentrations of this compound, a fixed concentration of [³H]-ZM241385, and the cell membrane preparation.

-

For non-specific binding, add a high concentration of theophylline.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate software (e.g., Prism).

Intracellular cAMP Measurement Assay

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing the target adenosine receptor (e.g., CHO-K1 or HEK293)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Forskolin (an adenylate cyclase activator, for Gi-coupled receptor assays)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Lysis buffer

Procedure (for a Gs-coupled receptor):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Procedure (for a Gi-coupled receptor):

-

Follow steps 1 and 2 as above.

-

Add varying concentrations of this compound.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time.

-

Lyse the cells and measure cAMP levels.

-

A decrease in forskolin-stimulated cAMP levels will indicate an agonistic effect at a Gi-coupled receptor. An antagonist would block the effect of a known Gi-agonist.

Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of this compound on the activation of the MAPK/ERK signaling pathway, a downstream target of some adenosine receptors.

Materials:

-

Cells expressing the target adenosine receptor

-

Cell culture medium

-

Serum-free medium

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of this compound for different time points.

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

Conclusion

This compound represents a valuable chemical tool for the study of purinergic signaling. Its unique structural modification at the 8-position of the adenine ring provides a basis for exploring selective interactions with adenosine receptors and other potential biological targets. This technical guide has summarized the currently available information on its chemical properties and structure and has provided a framework of experimental protocols for its further investigation. Future research will be crucial to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Purification and Characterization of 8-Allylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification and characterization of 8-Allylthioadenosine, a substituted purine nucleoside of significant interest in biomedical research and drug development. The methodologies and data presented herein are compiled to facilitate its synthesis, isolation, and detailed analysis.

Synthesis and Purification of this compound

The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable leaving group at the C8 position of the adenosine core. A common and effective precursor is 8-bromoadenosine. The purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts.

Synthesis of this compound from 8-Bromoadenosine

A widely employed method for the synthesis of this compound involves the reaction of 8-bromoadenosine with allyl mercaptan in the presence of a base. To enhance solubility and reactivity, the hydroxyl groups of the ribose moiety are often protected with acetyl groups, which are subsequently removed.

Experimental Protocol: Synthesis of 2',3',5'-Tri-O-acetyl-8-allylthioadenosine

-

Protection of 8-Bromoadenosine: 8-Bromoadenosine is first acetylated to protect the ribose hydroxyl groups. This is typically achieved by reacting 8-bromoadenosine with acetic anhydride in the presence of a base like pyridine. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The product, 8-bromo-2',3',5'-tri-O-acetyladenosine, is then isolated and purified.

-

Thiolation Reaction: To a solution of 8-bromo-2',3',5'-tri-O-acetyladenosine in a suitable solvent such as dimethylformamide (DMF), allyl mercaptan and a non-nucleophilic base (e.g., sodium hydride or DBU) are added. The reaction is stirred, typically at room temperature, until the starting material is consumed as indicated by TLC.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental Protocol: Deprotection to Yield this compound

-

Removal of Acetyl Groups: The purified 2',3',5'-tri-O-acetyl-8-allylthioadenosine is dissolved in a solution of methanolic ammonia or sodium methoxide in methanol. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

Final Purification: The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield pure this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Purification Methodologies

The choice of purification method is crucial for obtaining high-purity this compound suitable for biological and pharmaceutical applications.

| Purification Method | Principle | Typical Conditions |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary Phase: Silica gel. Mobile Phase: A gradient of dichloromethane and methanol is commonly used. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.[1] | Stationary Phase: Reversed-phase C18 column. Mobile Phase: Gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium bicarbonate).[1] |

| Recrystallization | Purification of a solid compound based on differences in solubility. | A suitable solvent system is chosen where the compound is soluble at high temperatures and insoluble at low temperatures. |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure.

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | Signals corresponding to the adenine and ribose protons, as well as the characteristic signals of the allyl group (vinylic and allylic protons). |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the distinct signals for the carbons of the allyl group and the C8 of the purine ring. |

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of the compound.

| Ionization Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ corresponding to the protonated molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, allowing for the determination of the molecular formula. |

Experimental Protocol: Characterization Techniques

-

NMR Spectroscopy: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: A dilute solution of the compound is infused into the mass spectrometer. ESI is a common ionization method for nucleoside analogs.

-

HPLC Analysis: The purity of the final compound is assessed by analytical HPLC, typically using a reversed-phase column with a UV detector. A single sharp peak is indicative of a pure compound.

Experimental Workflow for Purification and Characterization

Caption: Workflow for purification and characterization.

Biological Signaling Pathways

8-Substituted adenosine analogs are known to interact with various biological targets, including adenosine receptors. The introduction of the allylthio group at the C8 position can influence the compound's conformation and its affinity for different receptor subtypes.

Potential Signaling Pathway Involvement

Caption: Potential interaction with adenosine receptor pathways.

This guide provides a foundational framework for the purification and characterization of this compound. Researchers are encouraged to consult specific literature for detailed experimental conditions and further applications.

References

8-Allylthioadenosine: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental data on the mechanism of action of 8-Allylthioadenosine. Therefore, this document outlines a presumed mechanism of action based on the well-established structure-activity relationships of 8-substituted adenosine analogs. The experimental protocols provided are detailed, validated methods for testing these hypotheses.

Core Hypothesis: Dual-Target Engagement

Based on the pharmacological profiles of structurally related 8-substituted adenosine analogs, this compound is hypothesized to exert its biological effects through a dual mechanism involving:

-

Modulation of Adenosine Receptors: The adenosine molecule serves as a scaffold for binding to one or more of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The nature of the substituent at the 8-position is a critical determinant of receptor affinity and whether the compound acts as an agonist or antagonist.

-

Inhibition of Phosphodiesterases (PDEs): Adenosine analogs have been shown to inhibit various phosphodiesterase isozymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Proposed Signaling Pathways

The interaction of this compound with adenosine receptors would trigger downstream signaling cascades. Concurrently, its inhibition of PDEs would lead to an accumulation of cyclic nucleotides, amplifying or altering these signals.

Biological Targets of 8-Allylthioadenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a synthetic derivative of the endogenous nucleoside adenosine. As a member of the broad class of 8-substituted adenosine analogs, it holds potential for interacting with a variety of biological targets, primarily within the purinergic signaling system. This document provides a technical guide to the known and potential biological targets of this compound, summarizing available data, outlining relevant experimental protocols, and illustrating key signaling pathways. Due to the limited publicly available data specifically for this compound, this guide also draws upon structure-activity relationship (SAR) data from closely related 8-substituted adenosine analogs to infer potential activities and guide future research.

Core Biological Targets: Adenosine Receptors

The primary biological targets for many adenosine analogs are the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are all G protein-coupled receptors (GPCRs). These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention.

Quantitative Data Summary

Direct quantitative binding or functional data for this compound is scarce in the public domain. However, data from structurally related 8-alkylamino-substituted analogs of N6-cyclopentyladenosine (CPA) can provide valuable insights into the potential effects of substitutions at the 8-position of the adenine ring. The following table summarizes in vivo data for these related compounds, which demonstrate partial agonism at the A1 adenosine receptor.

| Compound | In vivo EC50,u (nM) for reduction in Heart Rate | In vivo Emax (reduction in Heart Rate, beats min-1) |

| 8-Methylamino-CPA (8MCPA) | 366 | -173 ± 14 |

| 8-Ethylamino-CPA (8ECPA) | 210 | -131 ± 11 |

| 8-Propylamino-CPA (8PCPA) | 170 | -131 ± 11 |

| 8-Butylamino-CPA (8BCPA) | 175 | -71 ± 6 |

| N6-cyclopentyladenosine (CPA) | - | -208 ± 8 |

Data from a study on 8-alkylamino-substituted analogs of N6-cyclopentyladenosine.[1][2]

Potential Signaling Pathways

Activation of adenosine receptors by an agonist like this compound would trigger downstream signaling cascades. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP levels.

Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the canonical adenylyl cyclase signaling pathway that would be modulated by an adenosine receptor agonist.

Caption: Adenylyl cyclase signaling pathway modulated by adenosine receptor activation.

Experimental Protocols

To characterize the biological targets of this compound, a series of in vitro and cell-based assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for each of the adenosine receptor subtypes.

Objective: To quantify the affinity of the test compound for adenosine receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparations from cells stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for each receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [3H]DPCPX for A1/A2A, or a subtype-selective radioligand for A2B and A3).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled standard agonist or antagonist like NECA or theophylline).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ion concentrations).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay determines the functional effect of this compound on adenylyl cyclase activity, indicating whether it acts as an agonist or antagonist at a specific adenosine receptor subtype.

Objective: To measure the production of cAMP in response to the test compound in cells expressing a specific adenosine receptor subtype.

Materials:

-

Intact cells expressing a single human adenosine receptor subtype.

-

This compound (test compound).

-

Forskolin (a direct activator of adenylyl cyclase, used for studying inhibition).

-

A standard adenosine receptor agonist and antagonist for the specific subtype.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Treatment: Add varying concentrations of this compound to the cells. For antagonist testing, co-incubate with a known agonist.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).

Experimental Workflow for Target Identification and Validation

The following diagram outlines a typical workflow for identifying and validating the biological targets of a novel compound like this compound.

Caption: A generalized workflow for the identification and validation of biological targets.

Conclusion

While specific data on the biological targets of this compound are limited, its structural similarity to other 8-substituted adenosine analogs strongly suggests that adenosine receptors are its primary targets. The provided experimental protocols offer a clear path for the comprehensive characterization of its pharmacological profile. Further research, guided by the structure-activity relationships of related compounds, is necessary to fully elucidate the specific receptor subtype affinities, functional activities, and therapeutic potential of this compound. The data from such studies will be crucial for advancing our understanding of this compound and its potential applications in drug discovery.

References

- 1. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

8-Allylthioadenosine (CAS 75059-23-3): An In-Depth Technical Guide

Disclaimer: Scientific literature and public data repositories contain limited specific information on the biological activity, experimental protocols, and signaling pathways of 8-Allylthioadenosine. This guide synthesizes the available chemical data and provides context based on closely related 8-substituted adenosine analogs to offer a foundational resource for researchers, scientists, and drug development professionals. The experimental protocols and pathway diagrams presented are hypothetical and illustrative, based on established methodologies for similar compounds.

Core Compound Information

This compound is a modified nucleoside, a derivative of adenosine with an allylthio group substituted at the 8-position of the purine ring.

| Property | Data |

| CAS Number | 75059-23-3 |

| Molecular Formula | C₁₃H₁₇N₅O₄S |

| Molecular Weight | 355.37 g/mol |

| Canonical SMILES | C=CCSC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2)N |

| Physical Description | Solid (predicted) |

| Solubility | Expected to be soluble in DMSO and polar organic solvents. |

Hypothetical Synthesis Protocol

Starting Material: 8-Bromoadenosine Reagent: Allyl mercaptan (prop-2-ene-1-thiol) Base: A suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate) Solvent: A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Methodology:

-

Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allyl mercaptan in the chosen solvent. Add the base portion-wise at 0°C to deprotonate the thiol group, forming the more nucleophilic thiolate.

-

Reaction with 8-Bromoadenosine: Dissolve 8-bromoadenosine in the same solvent in a separate flask. Slowly add the prepared allyl thiolate solution to the 8-bromoadenosine solution at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material and the appearance of a new, less polar product spot/peak.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

-

Characterization: The structure of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Context and Potential Signaling Pathways of Related Compounds

While specific biological data for this compound is scarce, the biological activities of other 8-substituted adenosine analogs are well-documented. These compounds are known to interact with various cellular targets, including adenosine receptors and enzymes involved in nucleotide metabolism.

Adenosine Receptors:

Adenosine receptors (A₁, A₂ₐ, A₂₋, and A₃) are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. Substitution at the 8-position of the adenosine molecule can significantly alter the affinity and selectivity for these receptor subtypes. For instance, some 8-substituted derivatives act as potent and selective agonists or antagonists.

Potential Experimental Assays to Characterize Biological Activity:

-

Receptor Binding Assays: To determine the affinity (Kᵢ) of this compound for the different adenosine receptor subtypes. This is typically done using radioligand binding assays with membrane preparations from cells expressing the specific receptor.

-

Functional Assays: To assess the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of the compound. For A₂ₐ and A₂₋ receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels. For A₁ and A₃ receptors, which are typically Gᵢ-coupled, assays can measure the inhibition of adenylyl cyclase or downstream signaling events like calcium mobilization or MAP kinase activation.

-

Cell Viability and Proliferation Assays: To evaluate the cytotoxic or cytostatic effects of this compound on various cell lines, particularly cancer cells. Standard assays include MTT, XTT, or CellTiter-Glo.

-

Enzyme Inhibition Assays: To investigate if this compound inhibits enzymes such as adenosine deaminase (ADA) or adenosine kinase (AK), which are involved in adenosine metabolism.

Below is a generalized diagram illustrating a potential signaling pathway that could be modulated by an 8-substituted adenosine analog acting as an agonist at an adenosine receptor.

Summary and Future Directions

This compound is a chemical entity for which detailed biological characterization is not currently available in the public domain. The information provided in this guide serves as a foundational starting point for researchers interested in this molecule. The proposed synthetic route offers a viable method for its preparation, which would be the first step in enabling its biological evaluation.

Future research should focus on:

-

Chemical Synthesis and Characterization: Executing and optimizing a synthetic protocol for this compound and confirming its structure.

-

In Vitro Pharmacological Profiling: Systematically screening the compound against a panel of relevant biological targets, including adenosine receptors and key enzymes.

-

Cellular and Phenotypic Screening: Assessing the effects of this compound in various cell-based models to identify potential therapeutic applications.

By undertaking these studies, the scientific community can begin to elucidate the pharmacological profile of this compound and determine its potential as a research tool or a starting point for drug discovery efforts.

Unveiling the Vasodilatory Potential of 8-Allylthioadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the vasodilatory effects of 8-Allylthioadenosine, a purine nucleoside analog. While direct quantitative data for this compound is limited in the readily available scientific literature, this document synthesizes the well-established mechanisms of action for analogous adenosine compounds, providing a robust framework for understanding its potential pharmacological profile. This guide details the presumed signaling pathways, relevant experimental protocols for assessment, and a structured overview of the anticipated receptor interactions.

Core Concepts: Adenosine Signaling in Vasodilation

Adenosine is a critical endogenous nucleoside that plays a pivotal role in regulating vascular tone. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The vasodilatory actions of adenosine and its analogs are predominantly attributed to the activation of A₂A receptors located on vascular smooth muscle and endothelial cells.

Activation of the A₂A receptor initiates a signaling cascade that leads to the relaxation of vascular smooth muscle, resulting in the widening of blood vessels and increased blood flow. This process is fundamental in various physiological and pathophysiological conditions, including exercise-induced hyperemia and inflammatory responses.

Quantitative Data Overview

Specific quantitative data for the vasodilatory potency (EC₅₀) and receptor binding affinities (Kᵢ) of this compound are not prominently available in the reviewed literature. However, based on the broader class of 8-substituted thioadenosine analogs, it is anticipated to function as an agonist at adenosine receptors, with a likely preference for the A₂A subtype. For comparative purposes, the table below presents data for adenosine and a well-characterized synthetic A₂A agonist, CGS-21680. This information provides a benchmark for the potential efficacy and affinity of this compound.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Vasodilatory Potency (EC₅₀, nM) |

| Adenosine | A₂A | 1800 | 85 |

| CGS-21680 | A₂A | 105 | 1.5 |

| This compound | A₂A (presumed) | Data not available | Data not available |

Note: The presented data for Adenosine and CGS-21680 are derived from studies on coronary arteries and serve as a reference.

Signaling Pathways in this compound-Induced Vasodilation

The vasodilatory effect of this compound is presumed to follow the canonical A₂A adenosine receptor signaling pathway. The activation of this pathway leads to a decrease in intracellular calcium concentration within vascular smooth muscle cells, a key event in promoting relaxation.

A₂A Receptor-Mediated Signaling Cascade

Caption: A₂A receptor signaling pathway leading to vasodilation.

Experimental Protocols for Assessing Vasodilatory Effects

To quantitatively assess the vasodilatory properties of this compound, standard in vitro pharmacological assays are employed. The aortic ring assay is a robust and widely used method for this purpose.

Aortic Ring Vasorelaxation Assay

Objective: To determine the concentration-response relationship of this compound in inducing relaxation of pre-contracted arterial rings.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized by an approved method.

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

Adherent connective and adipose tissues are removed, and the aorta is cut into 3-4 mm rings.

-

-

Mounting and Equilibration:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.

-

-

Pre-contraction and Endothelial Integrity Check:

-

After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (1 µM) or KCl (60 mM).

-

Once a stable contraction plateau is reached, the integrity of the endothelium is assessed by adding acetylcholine (1 µM). A relaxation of more than 80% indicates intact endothelium.

-

-

Concentration-Response Curve Generation:

-

After washing out the acetylcholine and allowing the rings to return to baseline tension, they are re-contracted with the same vasoconstrictor.

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response at each concentration is recorded until a maximal effect is observed or the highest concentration is reached.

-

-

Data Analysis:

-

The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

-

A concentration-response curve is plotted, and the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is calculated using non-linear regression analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the aortic ring vasorelaxation assay.

Conclusion

This compound, as an adenosine analog, holds promise as a vasodilatory agent, likely acting through the A₂A adenosine receptor signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies and signaling paradigms for related compounds provide a strong foundation for its investigation. The experimental protocols detailed in this guide offer a clear path for the pharmacological characterization of this compound and its potential therapeutic applications in cardiovascular research and drug development. Further studies are warranted to precisely define its receptor affinity profile and in vivo efficacy.

8-Allylthioadenosine: A Prospective Inquiry into its Potential as an Anti-Cancer Agent

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the synthesis, anti-cancer activity, or mechanism of action of 8-Allylthioadenosine. This technical guide, therefore, serves as a prospective framework for its evaluation as a potential anti-cancer agent, drawing upon the established activities of structurally related 8-substituted adenosine analogs. The experimental protocols, data tables, and signaling pathways described herein are presented as a roadmap for future research and are not based on existing data for this compound itself.

Introduction

Adenosine and its analogs have garnered significant interest in oncology due to their diverse biological activities, including the ability to modulate cellular proliferation and induce apoptosis.[1][2] Modifications at the C8 position of the purine ring have been a particularly fruitful area of investigation, leading to the discovery of compounds with potent anti-neoplastic properties.[3] Analogs such as 8-chloro-adenosine (8-Cl-Ado) and 8-amino-adenosine (8-NH2-Ado) have demonstrated cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapies.[3][4]

The introduction of an allylthio group at the C8 position to create this compound presents a novel chemical entity with unexplored potential in cancer therapy. The sulfur-linked allyl group may influence the compound's metabolic stability, cellular uptake, and interaction with target proteins, potentially offering a unique pharmacological profile. This document outlines a comprehensive strategy for the investigation of this compound as a potential anti-cancer agent, from initial in vitro screening to the elucidation of its mechanism of action.

Rationale for Investigation: Insights from Related 8-Substituted Adenosine Analogs

The impetus for exploring this compound stems from the demonstrated anti-cancer effects of other 8-substituted purine nucleosides. For instance, 8-chloro-adenosine has shown efficacy in preclinical models of multiple myeloma. The cytotoxic effects of these analogs are often dependent on their phosphorylation to the corresponding triphosphate form, which can then interfere with nucleic acid synthesis and other vital cellular processes.

The table below summarizes the reported in vitro anti-cancer activity of selected 8-substituted adenosine analogs, providing a benchmark for the potential potency of this compound.

| Compound | Cancer Cell Line | Assay Type | IC50 | Reference |

| 8-amino-adenosine | Multiple Myeloma | Cytotoxicity | 300 nM - 3 µM | |

| 8-chloro-adenosine | Multiple Myeloma | Not Specified | Not Specified |

This table presents data for related compounds to provide context for the potential investigation of this compound. No IC50 data for this compound is currently available.

Proposed Experimental Workflow for the Evaluation of this compound

The systematic evaluation of a novel compound like this compound would follow a multi-stage process, beginning with in vitro characterization and potentially progressing to in vivo studies. The following diagram illustrates a typical experimental workflow.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anti-cancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls for setting compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanisms of Action and Signaling Pathways

Based on the known mechanisms of other adenosine analogs, this compound could potentially exert its anti-cancer effects through various signaling pathways. A primary area of investigation would be its impact on pathways that control cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Some nucleoside analogs have been shown to modulate this pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer agents function by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.

Conclusion and Future Directions

While there is currently no direct evidence to support the use of this compound as an anti-cancer agent, the promising activity of related 8-substituted adenosine analogs provides a strong rationale for its investigation. The experimental framework outlined in this document offers a clear path for the synthesis, in vitro screening, and mechanistic evaluation of this novel compound.

Future research should focus on the total synthesis of this compound, followed by a comprehensive assessment of its cytotoxicity against a panel of human cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, including its effects on key signaling pathways and the induction of apoptosis, will be warranted. Ultimately, in vivo studies in relevant animal models will be necessary to determine its therapeutic potential. The exploration of this compound and other novel adenosine analogs represents a promising avenue for the development of new and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-amino-adenosine is a potential therapeutic agent for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Allylthioadenosine and its Interaction with Adenosine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine is a ubiquitous endogenous purine nucleoside that plays a critical role in a wide array of physiological and pathophysiological processes. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂₈, and A₃. These receptors are distributed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and inflammatory systems. Consequently, adenosine receptors have emerged as promising therapeutic targets for a variety of diseases.

Quantitative Data on 8-Thioadenosine Derivatives

Extensive literature searches did not yield specific binding affinity (Kᵢ) or functional activity (EC₅₀/IC₅₀) values for 8-Allylthioadenosine at any of the four human adenosine receptor subtypes. However, data for a closely related 8-thioadenosine derivative, MRS1292, is available and provides insight into the potential activity of this class of compounds.

Table 1: Binding Affinity of MRS1292 at Rat Adenosine Receptors

| Compound | Receptor Subtype | Radioligand | Tissue Source | Kᵢ (µM) |

| MRS1292 | A₁ | [³H]PIA | Rat Cortex | 12.1 ± 2.4 |

| MRS1292 | A₂ₐ | [³H]CGS 21680 | Rat Striatum | 20.8 ± 0.4 |

Data is presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with adenosine receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

a. Membrane Preparation:

-

Cells or tissues expressing the target adenosine receptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

b. Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

Membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

A fixed concentration of the appropriate radioligand (e.g., [³H]CCPA for A₁, [³H]CGS21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃). The concentration is typically near the Kₔ of the radioligand.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Assay buffer to reach the final volume.

-

-

For non-specific binding determination, a saturating concentration of a known non-radioactive ligand (e.g., NECA) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

c. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in adenosine receptor signaling.

a. Cell Culture and Treatment:

-

Cells stably expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Cells are seeded in 96-well plates and grown to a suitable confluency.

-

Prior to the assay, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

For A₁ and A₃ receptor assays (which are Gᵢ-coupled), adenylyl cyclase is typically stimulated with forskolin.

-

Cells are then treated with varying concentrations of the test compound (e.g., this compound).

b. cAMP Measurement:

-

After a specific incubation period (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP tracer for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay where the amount of cAMP is determined by a colorimetric reaction.

-

Luminescence-based assays (e.g., GloSensor™): Utilize a genetically engineered luciferase that emits light in response to cAMP binding.

-

c. Data Analysis:

-

For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.

-

For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist-stimulated response) is determined, from which the K₈ (antagonist dissociation constant) can be calculated.

Signaling Pathways

The interaction of an agonist with an adenosine receptor subtype initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathways for each receptor subtype.

Caption: A₁/A₃ Receptor Signaling Pathway.

Caption: A₂ₐ/A₂₈ Receptor Signaling Pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

Conclusion

While direct experimental data for this compound's interaction with adenosine receptors remains elusive in the current body of scientific literature, the information available for structurally similar 8-thioadenosine derivatives suggests that this class of compounds can exhibit activity at these receptors. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers to investigate the pharmacological profile of this compound and other novel adenosine receptor ligands. Further research is warranted to fully characterize the binding affinities and functional activities of this compound at all four adenosine receptor subtypes to elucidate its potential as a pharmacological tool or therapeutic agent.

8-Allylthioadenosine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allylthioadenosine is a modified purine nucleoside analog. As with other nucleoside analogs, its therapeutic potential is intrinsically linked to its physicochemical properties, particularly its solubility and stability. These parameters are critical for formulation development, pharmacokinetic profiling, and ensuring consistent biological activity. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, offering detailed experimental protocols and frameworks for data presentation. While specific quantitative data for this compound is not extensively available in public literature, this guide equips researchers with the necessary tools to generate this crucial information.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and bioavailability. Understanding the solubility of this compound in various solvents is essential for its application in both in vitro and in vivo studies. Nucleoside analogs often exhibit variable solubility depending on the solvent's polarity and protic or aprotic nature.

Quantitative Solubility Data

A systematic determination of solubility in a range of pharmaceutically and experimentally relevant solvents is recommended. The following table provides a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Notes |

| Water | 25 | Data | Data | e.g., HPLC, Gravimetric | e.g., pH 7.4 |

| PBS (pH 7.4) | 25 | Data | Data | e.g., HPLC, UV-Vis | |

| Ethanol | 25 | Data | Data | e.g., Gravimetric | |

| Methanol | 25 | Data | Data | e.g., Gravimetric | |

| DMSO | 25 | Data | Data | e.g., HPLC | |

| Acetonitrile | 25 | Data | Data | e.g., HPLC | |

| Propylene Glycol | 25 | Data | Data | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol outlines the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound.

1.2.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

1.2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent based on the concentration determined by HPLC and the dilution factor.

-

Express the solubility in mg/mL and mol/L.

-

Stability Profile of this compound

The stability of a drug candidate under various environmental conditions is a critical parameter that influences its shelf-life, storage conditions, and in vivo performance. For nucleoside analogs, degradation can occur through hydrolysis of the glycosidic bond or modification of the purine or ribose moieties.

Quantitative Stability Data

A comprehensive stability study should evaluate the degradation of this compound under various conditions of pH and temperature. The following table provides a template for presenting the results of such a study.

| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Remaining | Degradation Products Identified |

| pH 2 (37°C) | 0, 1, 2, 4, 8, 24 | Data | Data | Data | e.g., Adenine, 8-thioadenine |

| pH 7.4 (37°C) | 0, 24, 48, 72 | Data | Data | Data | Data |

| pH 10 (37°C) | 0, 24, 48, 72 | Data | Data | Data | Data |

| 4°C (pH 7.4) | 0, 7, 14, 30 days | Data | Data | Data | Data |

| 25°C (pH 7.4) | 0, 7, 14, 30 days | Data | Data | Data | Data |

| 40°C (pH 7.4) | 0, 7, 14, 30 days | Data | Data | Data | Data |

Experimental Protocol for Stability Assessment

This protocol describes a typical method for evaluating the stability of this compound in solution under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

2.2.1. Materials

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7.4, 10)

-

HPLC system with a C18 column and UV-Vis detector

-

Temperature-controlled incubators or water baths

-

Volumetric flasks, pipettes, and vials

-

Quenching solution (if necessary, e.g., a buffer to neutralize the pH)

2.2.2. Procedure

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions by diluting the stock solution in the respective pH buffers to a known initial concentration.

-

-

Incubation:

-

Aliquot the working solutions into vials for each time point and condition.

-

Place the vials in incubators or water baths set to the desired temperatures.

-

-

Sample Collection:

-

At each designated time point, remove a vial from each condition.

-

If necessary, quench the degradation reaction by adding a quenching solution or by rapid cooling.

-

-

HPLC Analysis:

-

Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.

-

Quantify the peak area of this compound at each time point.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Identify and, if possible, quantify any major degradation products.

-

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound require dedicated investigation, as an adenosine analog, it is plausible that it interacts with components of adenosine signaling pathways. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that play crucial roles in various physiological processes. The following diagram illustrates a generalized adenosine signaling pathway.

Methodological & Application